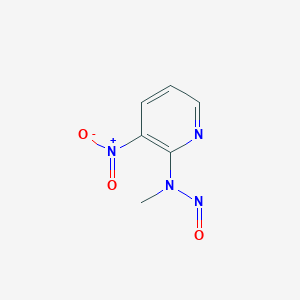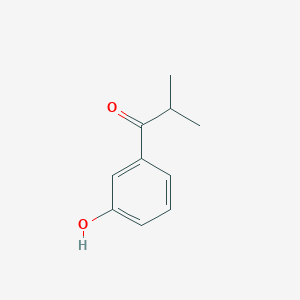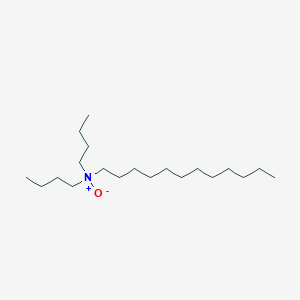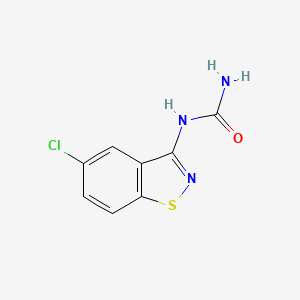
(5-Chloro-1,2-benzothiazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-1,2-benzothiazol-3-yl)urea is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
The synthesis of (5-Chloro-1,2-benzothiazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-aminobenzenethiol with an isocyanate. The reaction typically occurs under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the yield and reduce reaction times .
Análisis De Reacciones Químicas
(5-Chloro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives
Aplicaciones Científicas De Investigación
(5-Chloro-1,2-benzothiazol-3-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of (5-Chloro-1,2-benzothiazol-3-yl)urea involves the inhibition of specific enzymes and proteins. For example, it can inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial and fungal metabolism. This inhibition disrupts the normal functioning of these organisms, leading to their death. The compound may also interact with molecular targets such as receptors and ion channels, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
(5-Chloro-1,2-benzothiazol-3-yl)urea can be compared with other benzothiazole derivatives such as:
Ethoxzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Benzothiazol-2-ylthiomethyl thiocyanate (TCMTB): An antimicrobial agent used in industrial applications.
Dimazole: An antifungal agent used in agriculture
These compounds share similar structural features but differ in their specific biological activities and applications
Propiedades
Número CAS |
105734-59-6 |
|---|---|
Fórmula molecular |
C8H6ClN3OS |
Peso molecular |
227.67 g/mol |
Nombre IUPAC |
(5-chloro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C8H6ClN3OS/c9-4-1-2-6-5(3-4)7(12-14-6)11-8(10)13/h1-3H,(H3,10,11,12,13) |
Clave InChI |
VBOUWBFPRNDVBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=NS2)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)

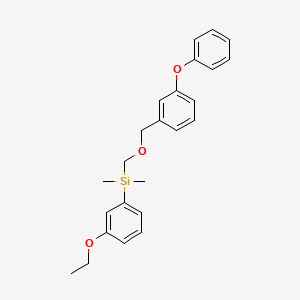
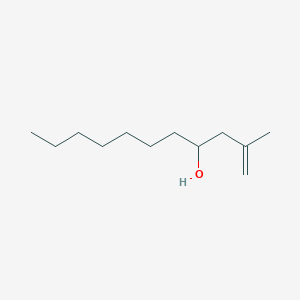

![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
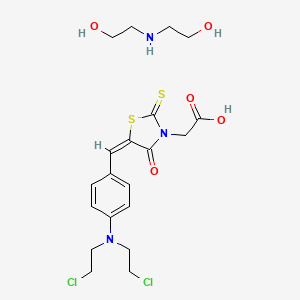
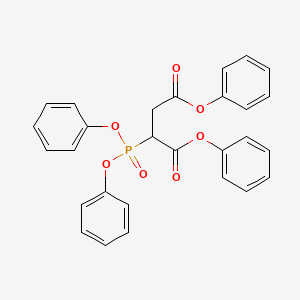
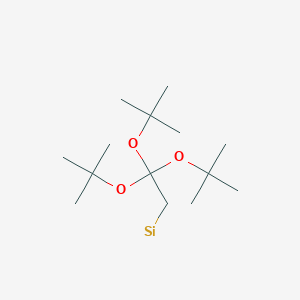
![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
